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molecular formula C12H16O3 B156502 4-Tert-butylphenoxyacetic acid CAS No. 1798-04-5

4-Tert-butylphenoxyacetic acid

Cat. No. B156502
M. Wt: 208.25 g/mol
InChI Key: FBIGAJNVRFKBJL-UHFFFAOYSA-N
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Patent
US05139564

Procedure details

Filling in a dry 250 ml flask respectively 57.42 g (0.276 mol) of para-t-butylphenoxyacetic acid synthesized in Example 17 and 80.5 ml of thionyl chloride, the reaction mixture was heated and refluxed for 5-6 hours.
Quantity
57.42 g
Type
reactant
Reaction Step One
Quantity
80.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:15]=[CH:14][C:8]([O:9][CH2:10][C:11](O)=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:18])=O>>[C:1]([C:5]1[CH:15]=[CH:14][C:8]([O:9][CH2:10][C:11]([Cl:18])=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
57.42 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(OCC(=O)O)C=C1
Name
Quantity
80.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5-6 hours
Duration
5.5 (± 0.5) h

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(OCC(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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